molecular formula C9H6F3NO B161379 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS No. 132927-08-3

2-Methoxy-4-(trifluoromethyl)benzonitrile

Cat. No. B161379
M. Wt: 201.14 g/mol
InChI Key: IXLCDVCLGOVPBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)benzonitrile . The InChI code is InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 . The compound’s canonical SMILES is COC1=C(C=CC(=C1)C(F)(F)F)C#N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 63-64°C . It has a topological polar surface area of 33 Ų and a rotatable bond count of 1 . The compound’s XLogP3-AA is 2.5, indicating its partition coefficient between octanol and water .

Scientific Research Applications

1. Use as a Pharmaceutical Intermediate

  • Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to form said end product. In this case, “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of various pharmaceutical compounds.

2. Synthesis of Diphenylthioethers

  • Application Summary : It is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a type of organic compound that have various applications, including use in the production of pharmaceuticals and agrochemicals.

3. Synthesis of Selinexor

  • Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of selinexor , a drug used for the treatment of cancer.
  • Methods of Application : The synthesis begins with “3,5-bis(trifluoromethyl)benzonitrile”. The “3,5-bis(trifluoromethyl)benzamide”, which is obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2, reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .

4. Synthesis of Ubrogepant

  • Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of Ubrogepant , a medication used for acute migraine with or without visual disturbances .

5. Use in Chromatography and Mass Spectrometry

  • Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” can be used in applications related to chromatography and mass spectrometry . These techniques are used for the separation, identification, and quantification of the components of a mixture.

6. Use in Biopharma Production

  • Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” can be used in the production of biopharmaceuticals . Biopharmaceuticals are medical drugs produced using biotechnology.

7. Use in Electronics

  • Application Summary : Organo-fluorine chemistry, which includes compounds like “2-Methoxy-4-(trifluoromethyl)benzonitrile”, is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in electronics .

8. Use in Agrochemicals

  • Application Summary : Organo-fluorine compounds like “2-Methoxy-4-(trifluoromethyl)benzonitrile” are also used in the production of agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers.

9. Use in Catalysis

  • Application Summary : Organo-fluorine compounds like “2-Methoxy-4-(trifluoromethyl)benzonitrile” can be used in catalysis . Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and a signal word of "Warning" . The compound may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCDVCLGOVPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597258
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzonitrile

CAS RN

132927-08-3
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-nitro-4-(trifluoromethyl)benzonitrile (22.48 g, 104 mmol) in anhydrous methanol (110 ml) was added dropwise 25% sodium methoxide in methanol (24.72 ml, 114.4 mmol), and the resulting mixture stirred at room temperature for 1 hour. Water (110 ml) was added and the resulting solids collected by filtration. The solids were dissolved in DCM (150 ml), washed with sat NaCl (75 ml), dried over Na2SO4, filtered and evaporated to give the title compound (19 g, 91%) as a white solid.
Quantity
22.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
24.72 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Twenty-five percent sodium methoxide in methanol (24.3 g, 11 mol) was added dropwise to a stirred mixture of 19 g (0.091 mol) 2-nitro-4-(trifluoromethyl)benzonitrile and 100 mL of methanol at 20°-30° C. After 1 hour at 25° C., 100 mL of water was added. The solids were collected on a filter and washed with water. The solids were dried to yield 12.5 g of product melting at 59°-61° C. 1H NMR (CDCl3) δ4.00 (s, 3H), 7.2-7.7 (3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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